Product packaging for 2-Fluorobenzoyladenosine 5'-triphosphate(Cat. No.:CAS No. 58084-02-9)

2-Fluorobenzoyladenosine 5'-triphosphate

Cat. No.: B1209486
CAS No.: 58084-02-9
M. Wt: 629.3 g/mol
InChI Key: WFHABQGVZCNWTK-CNEMSGBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 2-Fluorobenzoyladenosine 5'-triphosphate, is a synthetically modified nucleotide analog designed for advanced biochemical and pharmacological research. Its structure incorporates a 2-fluorobenzoyl group on the adenosine moiety, which is expected to alter its interaction with enzyme active sites and purinergic receptors compared to native ATP . This makes it a valuable chemical tool for investigating nucleotide-dependent processes, enzymology, and signal transduction pathways. Researchers can utilize this analog in studies aimed at probing the mechanism of kinases, ATPases, and other ATP-binding proteins, potentially acting as a substrate, inhibitor, or allosteric modulator. It may also find application in the development of novel assays and in structural biology efforts, such as X-ray crystallography, to visualize ligand-receptor interactions. The compound is provided as a high-purity, lyophilized solid and must be stored at -20°C or below to ensure stability. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19FN5O14P3 B1209486 2-Fluorobenzoyladenosine 5'-triphosphate CAS No. 58084-02-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58084-02-9

Molecular Formula

C17H19FN5O14P3

Molecular Weight

629.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-[(2-fluorobenzoyl)amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C17H19FN5O14P3/c18-9-4-2-1-3-8(9)16(26)22-14-11-15(20-6-19-14)23(7-21-11)17-13(25)12(24)10(35-17)5-34-39(30,31)37-40(32,33)36-38(27,28)29/h1-4,6-7,10,12-13,17,24-25H,5H2,(H,30,31)(H,32,33)(H2,27,28,29)(H,19,20,22,26)/t10-,12-,13-,17-/m1/s1

InChI Key

WFHABQGVZCNWTK-CNEMSGBDSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

Synonyms

2-fluorobenzoyladenosine 5'-triphosphate
ortho-fluorobenzoyladenosine 5'-triphosphate

Origin of Product

United States

Synthetic Methodologies and Advanced Characterization for 2 Fluorobenzoyladenosine 5 Triphosphate

Chemoenzymatic and Chemical Synthetic Routes to 2-Fluorobenzoyladenosine 5'-triphosphate

The generation of this compound (2-F-Bz-ATP) can be approached through several established synthetic paradigms for nucleotide analogs. These routes typically involve the initial synthesis of the modified nucleoside, 2-Fluorobenzoyladenosine, followed by phosphorylation to yield the target triphosphate.

Chemical Synthesis

Chemical methods provide a robust and versatile platform for synthesizing modified nucleoside triphosphates. The most prevalent and reliable of these is the Ludwig-Eckstein method, a "one-pot, three-step" procedure known for its efficiency and high yields. nih.govresearchgate.net

The synthesis commences with the precursor nucleoside, 2-Fluorobenzoyladenosine. This intermediate would first be synthesized, likely through the acylation of adenosine (B11128) with 2-fluorobenzoyl chloride at a specific position, such as the N6-amino group of the adenine (B156593) base or a ribose hydroxyl group. The subsequent phosphorylation of the 5'-hydroxyl group follows the Ludwig-Eckstein protocol. nih.govmdpi.com

Phosphitylation: The 2-Fluorobenzoyladenosine, with its 2' and 3' hydroxyl groups suitably protected, is reacted with a phosphitylating agent like 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite). This agent selectively reacts with the primary 5'-hydroxyl group. nih.gov

Pyrophosphate Addition: The resulting phosphite intermediate is not isolated but is reacted in situ with a salt of pyrophosphate. This displaces the salicyl group and forms a reactive cyclic triphosphate intermediate. mdpi.com

Oxidation and Hydrolysis: The cyclic intermediate is then oxidized, typically using iodine, to convert the P(III) center to the stable P(V) state. Subsequent hydrolysis carefully opens the cyclic ring to yield the final this compound. nih.gov

An alternative, though sometimes less specific, chemical route is the Yoshikawa protocol, which employs phosphorus oxychloride (POCl₃) for the initial phosphorylation. nih.gov While simpler due to the lack of need for protecting groups, this method can sometimes lead to a greater number of by-products, complicating purification. nih.gov

Chemoenzymatic Synthesis

Chemoenzymatic routes leverage the high selectivity of enzymes to achieve phosphorylation, often under milder conditions than purely chemical methods. This approach can be particularly advantageous for sensitive substrates.

A common chemoenzymatic strategy involves a multi-step enzymatic cascade:

Initial Phosphorylation: The modified nucleoside, 2-Fluorobenzoyladenosine, is first phosphorylated to its 5'-monophosphate form. This step can be catalyzed by a nucleoside kinase (NK).

Sequential Phosphorylation: The resulting 2-Fluorobenzoyladenosine 5'-monophosphate (2-F-Bz-AMP) is then sequentially converted to the diphosphate (B83284) (2-F-Bz-ADP) and finally the triphosphate (2-F-Bz-ATP). These steps are catalyzed by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively, with a phosphate (B84403) donor such as ATP. mdpi.com

Polyphosphate kinases (PPKs) represent another powerful enzymatic tool, capable of converting nucleoside monophosphates directly to triphosphates using inorganic polyphosphate as a cost-effective phosphate source. mdpi.com Furthermore, nucleoside phosphorylases (PNPs) can be used in the initial synthesis of the modified nucleoside itself through a transglycosylation reaction, where a sugar donor is combined with a modified nucleobase. tandfonline.commdpi.comdntb.gov.ua The resulting nucleoside analog then enters a kinase cascade for phosphorylation.

Synthetic Route Key Reagents/Enzymes Primary Advantages Potential Challenges
Ludwig-Eckstein Salicyl phosphorochloridite, Pyrophosphate, IodineHigh yield, fewer by-products, one-pot reaction nih.govRequires protection of 2'/3'-hydroxyl groups
Yoshikawa Protocol Phosphorus oxychloride (POCl₃), PyrophosphateSimplicity, no protecting groups required nih.govLower regioselectivity, more by-products nih.gov
Kinase Cascade Nucleoside Kinase, NMPK, NDPK, ATPHigh selectivity, mild reaction conditions mdpi.comEnzyme substrate specificity can be a limitation
Polyphosphate Kinase Polyphosphate Kinase (PPK), PolyphosphateCost-effective phosphate donor, efficient conversion mdpi.comRequires initial monophosphate synthesis

Analytical Techniques for Structural and Purity Assessment in Research Contexts

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive assessment.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

¹H NMR: Provides information on the protons of the adenine base, the ribose sugar, and the 2-fluorobenzoyl group, confirming their presence and connectivity. nih.govresearchgate.net

³¹P NMR: This technique is crucial for verifying the triphosphate moiety. A successfully synthesized NTP will typically show three distinct phosphorus signals corresponding to the α, β, and γ phosphates. The α and γ phosphates usually appear as doublets, while the central β phosphate appears as a triplet (or a doublet of doublets) due to coupling with the other two phosphorus nuclei. mdpi.comrsc.orgaiinmr.comnih.gov

¹⁹F NMR: Confirms the incorporation of the fluorine atom from the 2-fluorobenzoyl group and provides information about its chemical environment. mdpi.comnih.gov

2D NMR (e.g., COSY, HSQC): These experiments are used to establish correlations between protons (COSY) or between protons and carbons (HSQC), allowing for the complete assignment of the molecular structure and confirming the site of acylation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to determine the exact molecular weight of the compound. nih.govresearchgate.net This measurement confirms the elemental composition and corroborates the successful synthesis of the target molecule. tandfonline.comnih.govnih.gov Tandem MS (MS/MS) can further confirm the structure by analyzing fragmentation patterns, which often show characteristic losses of phosphate groups. mdpi.com

Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of nucleotide analogs. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, separating compounds based on hydrophobicity. ucl.ac.uk A gradient of an organic solvent (like acetonitrile) in an aqueous buffer is used to elute the compounds. The purity of 2-F-Bz-ATP is calculated from the relative area of its peak in the chromatogram, ensuring it is free from starting materials (e.g., 2-F-Bz-ADP, 2-F-Bz-AMP) and other synthetic impurities. ucl.ac.ukresearchgate.net

Ion-Exchange HPLC: This method separates molecules based on charge and is particularly effective for separating mono-, di-, and triphosphates.

The combination of these techniques provides a complete profile of the synthesized molecule, confirming its identity and ensuring its suitability for subsequent biochemical or biological investigations.

Analytical Technique Information Provided Typical Expected Result for 2-F-Bz-ATP
¹H NMR Presence and connectivity of protonsCharacteristic signals for adenine, ribose, and 2-fluorobenzoyl moieties researchgate.net
³¹P NMR Confirmation of triphosphate chainThree signals: doublet (α-P), triplet (β-P), doublet (γ-P) aiinmr.comnih.gov
¹⁹F NMR Presence and environment of fluorine atomA singlet or multiplet in the characteristic range for an aryl fluoride nih.gov
Mass Spectrometry Molecular weight and elemental formulaA molecular ion peak corresponding to the exact mass of C₁₇H₁₇FN₅O₁₃P₃⁻
RP-HPLC Purity and separation from by-productsA single major peak with a specific retention time, purity typically >95% ucl.ac.uk

Elucidation of Molecular Mechanisms and Biological Interactions of 2 Fluorobenzoyladenosine 5 Triphosphate

Enzyme Substrate Recognition and Catalytic Modulation

The interaction of ATP analogs with enzymes is fundamentally governed by the specific molecular recognition between the ligand and the enzyme's binding site. The introduction of a 2-fluorobenzoyl group to the ATP molecule is expected to significantly alter its properties as a substrate or modulator, primarily through steric and electronic effects.

Investigations into ATP-Dependent Enzyme Systems, including Kinases and ATPases

ATP-dependent enzymes, such as kinases and ATPases, possess highly conserved ATP-binding pockets. The ability of an ATP analog to function as a substrate or inhibitor depends on how well it fits within this site and whether it can facilitate the necessary conformational changes for catalysis.

The accessibility of the ATP-binding site and the conformational dynamics of both the ligand and the enzyme are critical for interaction. Studies on analogs like 5'-(p-fluorosulfonylbenzoyl)adenosine (FSBA), an affinity label for ATP binding sites, provide insights into these interactions. FSBA covalently modifies a conserved lysine (B10760008) residue within the nucleotide-binding site of many kinases. nih.gov Fluorescent derivatives of FSBA have been used to probe the environment of the ATP site. For instance, when a fluorescent derivative of FSBA binds to the epidermal growth factor (EGF) receptor kinase, a blue shift in its emission maximum is observed, suggesting the label resides in a relatively low-polarity environment within the enzyme. nih.gov

Furthermore, ligand-induced conformational changes are central to enzyme regulation. In the case of type II calmodulin-dependent protein kinase, the rate of inactivation by FSBA is sensitive to conformational changes induced by Mg²⁺ and calmodulin. This indicates that the accessibility and reactivity of the binding site are dynamically modulated by the enzyme's regulatory components.

The binding of ATP itself can alter the interaction between protein domains. In the ATP-sensitive K+ (KATP) channel subunit Kir6.2, ATP binding changes the interaction between the N- and C-terminal domains, a process that can be monitored by fluorescence resonance energy transfer (FRET). nih.gov This highlights that ligand binding is not merely a static event but a dynamic process that involves conformational rearrangements within the protein. nih.gov

The substitution of a hydrogen atom with a 2-fluorobenzoyl group on the phosphate (B84403) chain of ATP would introduce significant steric bulk and alter the electronic distribution of the molecule. The fluorine atom, being highly electronegative, can influence hydrogen bonding and electrostatic interactions.

Studies with related compounds illustrate these effects. The compound 2'(3')-O-(4-benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) acts as a potent agonist at P2X₇ receptors, exhibiting 5-10 times greater potency than ATP itself. tocris.com This suggests that the bulky benzoylbenzoyl group can, in some cases, enhance binding and activation. BzATP can also function as a photoaffinity label for ATPases, indicating its ability to occupy and interact with the catalytic site. tocris.com In differentiated rat white adipocytes, BzATP was shown to induce phosphorylation of MAP kinases, demonstrating its ability to trigger downstream signaling events similar to ATP. researchgate.net

Conversely, such a large modification can also lead to inhibition. FSBA and its derivatives irreversibly inhibit the kinase activity of the EGF receptor. nih.govnih.gov This inhibition can be prevented by pre-incubation with other ATP analogs, confirming that the interaction occurs at the ATP-binding site. nih.gov The nature of the interaction—whether it leads to substrate turnover or inhibition—is highly dependent on the specific architecture of the enzyme's active site.

Allosteric Regulation and Conformational Coupling in Enzyme Systems

Allosteric regulation involves the binding of a molecule at a site distinct from the active site, leading to a change in the enzyme's conformation and activity. ATP itself is a known allosteric effector for many enzymes, such as cytosolic 5'-nucleotidase II. nih.gov An analog like 2-Fluorobenzoyladenosine 5'-triphosphate could potentially act as an allosteric modulator.

The interaction of ATP with alpha-synuclein, a protein implicated in Parkinson's disease, demonstrates the complexity of these interactions. The triphosphate moiety of ATP primarily drives an electrostatic interaction with the N-terminus of the protein. nih.gov A modified triphosphate chain, as in this compound, would be expected to alter such interactions significantly. The presence of Mg²⁺ further modulates these effects, suggesting a dynamic interplay between the ligand, the ion, and the protein. nih.gov

Assessment of this compound as a Substrate for Nucleic Acid Polymerases

Nucleic acid polymerases utilize nucleoside triphosphates (NTPs) to synthesize DNA and RNA. The fidelity and efficiency of these enzymes are highly sensitive to modifications on the sugar, base, or phosphate moiety of the NTP.

While there is no direct data on the interaction of this compound with polymerases, studies on other fluorinated analogs provide valuable context. Generally, modifications to the triphosphate chain are poorly tolerated by polymerases compared to modifications on the sugar or base. However, nucleotides with 2'-fluoro modifications on the ribose ring have been successfully incorporated by various polymerases.

For example, 2'-fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates have been investigated as substrates for T7 RNA polymerase. nih.gov The kinetic parameters for some of these analogs have been determined, showing that they can be incorporated, albeit sometimes less efficiently than the natural substrates. nih.gov Similarly, (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv⁵dUTP) can substitute for dTTP in reactions catalyzed by E. coli DNA polymerase I. nih.gov The antiviral drug Favipiravir is converted in cells to its triphosphate form (T-705 RTP), which is recognized as an efficient substrate by influenza A virus polymerase, acting as both a guanosine (B1672433) and an adenosine (B11128) analog. plos.org

The large 2-fluorobenzoyl group on the terminal phosphate of this compound would likely present a significant steric obstacle for the catalytic site of most DNA and RNA polymerases, making it an improbable substrate for chain elongation.

Table 1: Kinetic Parameters for the Incorporation of Modified Nucleoside Triphosphates by T7 RNA Polymerase

This table presents data for 2'-modified analogs, illustrating how modifications affect substrate efficiency. Data for this compound is not available.

AnalogKₘ (µM)Vₘₐₓ (relative to corresponding natural NTP)Source
2'-fluoro-2'-deoxyuridine-5'-triphosphate8400.23 nih.gov
2'-fluoro-2'-deoxycytidine-5'-triphosphate21000.14 nih.gov
2'-amino-2'-deoxyuridine-5'-triphosphate5100.69 nih.gov

Receptor-Ligand Interactions and Signal Transduction Probing

Extracellular ATP and its analogs are important signaling molecules that act via purinergic receptors, which are broadly divided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors). The introduction of a 2-fluorobenzoyl group would be expected to confer distinct pharmacological properties at these receptors.

The analog BzATP is a well-characterized agonist, particularly at the P2X₇ receptor, where it is often more potent than ATP. tocris.comnih.gov It has been used to study P2X₇ receptor function in various contexts, including cell death, inflammation, and synaptic transmission. tocris.comnih.gov The activation of the P2X₇ receptor by BzATP can induce pore formation, stimulate the phosphorylation of the receptor, and trigger its internalization in a process dependent on G protein-coupled receptor kinase (GRK)-3 and β-arrestin-2. nih.gov

In contrast, at some P2Y receptors, ATP derivatives can act as antagonists. For example, at the human P2Y₁ receptor, ATP itself acts as a competitive antagonist of ADP, which is the natural agonist. nih.govdrugbank.com Other analogs, such as 2-chloro-ATP and 2-methylthio-ATP, are also competitive antagonists at this receptor. nih.gov It is plausible that this compound could also exhibit antagonist properties at certain P2Y receptors, depending on how the 2-fluorobenzoyl group interacts with the ligand-binding pocket.

Table 2: Antagonist Activity of ATP Analogs at the Human P2Y₁ Receptor

AntagonistKᵢ (µM) in Jurkat CellsSource
ATP14.3 ± 0.3 nih.gov
2-methylthio-ATP5.7 ± 0.4 nih.gov
2-chloro-ATP2.3 ± 0.3 nih.gov

The specific interactions of this compound with purinergic receptors would ultimately depend on the precise fit of the fluorobenzoyl moiety within the complex three-dimensional structure of the receptor's binding site. Without direct experimental data, its profile as an agonist or antagonist remains speculative.

Characterization of P2X Receptor Binding Affinities and Activation Profiles

The interaction of a novel ATP analog like this compound with P2X receptors would be a critical area of investigation. P2X receptors are ligand-gated ion channels that mediate fast, excitatory neurotransmission in response to extracellular ATP. nih.gov There are seven mammalian P2X subunits (P2X1-7) that can form homotrimeric or heterotrimeric channels, each with distinct pharmacological properties. nih.govnih.gov

To characterize the binding affinity and activation profile of this compound, researchers would typically employ a variety of in vitro techniques:

Radioligand Binding Assays: This classic method would involve using a radiolabeled form of a known P2X receptor ligand to determine the ability of this compound to compete for the binding site. The concentration of the novel compound that displaces 50% of the radioligand (the IC₅₀ value) would provide a measure of its binding affinity.

Electrophysiological Recordings: Techniques such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cell lines expressing specific P2X receptor subtypes would be used to measure the ion currents evoked by the compound. These studies would determine whether this compound acts as an agonist (activating the channel), an antagonist (blocking the channel), or a partial agonist. Key parameters such as the half-maximal effective concentration (EC₅₀) for agonists or the inhibitory constant (Kᵢ) for antagonists would be determined.

Calcium Imaging: Since P2X receptor activation leads to an influx of Ca²⁺, fluorescent calcium indicators can be used to monitor changes in intracellular calcium concentrations in response to the application of the compound. This high-throughput method allows for the rapid screening of activity at different P2X receptor subtypes.

For context, the well-studied ATP analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), is a potent agonist at the P2X7 receptor and a partial agonist at the P2X1 receptor. nih.gov The characterization of this compound would involve similar comparative studies across all P2X receptor subtypes to establish its potency and selectivity profile.

Interactive Data Table: Hypothetical P2X Receptor Activity Profile for a Novel Compound

Below is a hypothetical interactive table illustrating the kind of data that would be generated from such studies. Please note this data is for illustrative purposes only and does not represent actual findings for this compound.

Receptor SubtypeAgonist EC₅₀ (µM)Antagonist Kᵢ (µM)Maximal Response (% of ATP)
P2X15.2> 10085
P2X2> 10012.5Not Applicable
P2X325.1> 10060
P2X4> 100> 100Not Applicable
P2X71.8> 100110

Studies on P2Y Receptor Agonism and Antagonism

In addition to P2X receptors, the effects of this compound on P2Y receptors would be a crucial aspect of its pharmacological profiling. P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by a range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. nih.gov There are eight known mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which couple to various intracellular signaling pathways to modulate a wide array of physiological processes. nih.gov

The investigation of this compound at P2Y receptors would involve assays that measure the activation of downstream signaling cascades:

Measurement of Intracellular Calcium Mobilization: P2Y receptors such as P2Y₁, P2Y₂, P2Y₄, and P2Y₆ couple to Gq/11 proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular Ca²⁺. Fluorometric imaging plate reader (FLIPR) assays are commonly used to measure these changes.

cAMP Assays: The P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors are known to couple to Gi/o or Gs proteins, leading to an inhibition or stimulation of adenylyl cyclase and a corresponding decrease or increase in intracellular cyclic AMP (cAMP) levels. Immunoassays would be used to quantify these changes.

Inositol (B14025) Phosphate (IP) Accumulation Assays: As an alternative to calcium measurements for Gq-coupled receptors, the accumulation of inositol phosphates can be measured using radiolabeling or commercially available assay kits.

Through these functional assays, the potency (EC₅₀) and efficacy of this compound as an agonist or its potency (IC₅₀ or Kₑ) as an antagonist at each P2Y receptor subtype would be determined. This would reveal its selectivity profile within the P2Y receptor family.

Integration into Cellular Pathways and Metabolic Flux Analysis

Understanding how this compound is integrated into cellular pathways and its impact on cellular metabolism would provide a broader picture of its biological effects.

Cellular Uptake and Metabolism: A primary question would be whether this compound can be transported into cells or if it is metabolized extracellularly by ectonucleotidases. Studies would involve incubating cells with the compound and analyzing intracellular and extracellular extracts using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry to identify the parent compound and any potential metabolites.

Metabolic Flux Analysis (MFA): Should this compound be found to significantly alter cellular metabolism, for instance by activating P2 receptors that regulate metabolic pathways, Metabolic Flux Analysis (MFA) could be employed. MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov By using stable isotope-labeled substrates (e.g., ¹³C-glucose), researchers can trace the flow of atoms through metabolic networks and determine the relative contributions of different pathways.

If this compound were to, for example, modulate glycolysis or the pentose (B10789219) phosphate pathway through P2 receptor signaling, MFA could provide a detailed quantitative description of these changes. However, conducting such an analysis would be contingent on initial findings demonstrating a significant and direct impact of the compound on cellular metabolic pathways.

No Information Available on this compound in Structural Biology Investigations

Despite a comprehensive search of scientific literature and chemical databases, no research or data could be found regarding the use of the chemical compound this compound in the fields of X-ray crystallography, cryo-electron microscopy (Cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy.

Extensive searches were conducted to locate studies, datasets, or any mention of this specific compound in the context of determining protein-ligand complexes, trapping transient enzyme intermediates, or analyzing solution-state structural dynamics. These searches yielded no results, indicating that this compound is likely not a compound that has been utilized or reported in these structural biology applications.

Further investigation into the synthesis, chemical properties, and general biological activity of this compound also failed to produce any relevant information. This suggests that the compound may be novel, not commercially available, or is referred to by a different nomenclature not readily accessible through standard chemical searches.

While there is extensive research on other modified adenosine triphosphate analogs in structural biology, the strict focus of this request on this compound means that information on related but distinct compounds cannot be substituted.

Therefore, it is not possible to provide an article with the requested detailed sections on the structural biology investigations of this compound, as there is no scientific basis for such a report in the public domain.

Advanced Biochemical Assay Development and Applications of 2 Fluorobenzoyladenosine 5 Triphosphate

Design and Implementation of Affinity Labeling Strategies

Affinity labeling is a powerful technique used to identify and map the binding sites of ligands on proteins. This method utilizes a molecule that mimics the natural ligand but also contains a reactive group that can form a covalent bond with amino acid residues in the binding site. 2-FB-ATP is designed as such a reagent, where the adenosine (B11128) 5'-triphosphate moiety directs the molecule to the ATP-binding sites of enzymes, and the 2-fluorobenzoyl group serves as a latent reactive component.

The design of an affinity probe involves balancing the affinity for the target with the reactivity of the labeling group. The probe must first bind reversibly and specifically to the active site before the covalent modification occurs. In the case of N6-o-fluorobenzoyladenosine 5'-triphosphate, the entire molecule acts as an ATP site-directed reagent for enzymes like adenylate kinase nih.gov. The specificity of this interaction is often confirmed through protection experiments, where the presence of the natural substrate, ATP, retards the rate of inactivation by competing for the same binding site nih.gov.

A related and powerful implementation of this strategy is photoaffinity labeling (PAL). In PAL, the probe contains a photoreactive group that is chemically inert until activated by light of a specific wavelength nih.govnih.govnih.gov. Upon irradiation, this group forms a highly reactive intermediate that covalently cross-links to nearby amino acids within the binding pocket nih.gov. The benzoyl group within 2-FB-ATP is related to known photophores like benzophenone, suggesting its potential use in PAL experiments to irreversibly trap and identify ATP-binding proteins from complex biological mixtures researchgate.netacs.org. This approach allows for the study of dynamic or weak protein-ligand interactions that are difficult to capture with traditional methods nih.gov. A typical PAL workflow involves incubating the probe with a cell lysate or living cells, irradiating with UV light to induce cross-linking, and then identifying the labeled proteins using techniques like mass spectrometry nih.govacs.org.

Fluorescent Probing Techniques for Real-Time Interaction Monitoring

Real-time monitoring of enzyme activity and ligand binding provides crucial insights into dynamic biological processes. This is often achieved by employing fluorescently labeled nucleotide analogs that report on their molecular environment or chemical state through changes in their fluorescence properties kaist.ac.krresearchgate.netdntb.gov.ua. While a specific fluorescent version of 2-FB-ATP is not prominently described, its synthesis would follow established principles for creating such probes nih.govnih.gov.

The design of a fluorescent 2-FB-ATP probe would involve the covalent attachment of a fluorophore to the molecule. This can be done at several positions, including the ribose sugar or, more commonly, the terminal phosphate (B84403) of the triphosphate chain nih.gov. The choice of fluorophore and its attachment point is critical for ensuring that the analog is still recognized and processed by the target enzyme.

Several detection strategies can be employed for real-time monitoring:

Intensity-Based Probes: Some fluorescent ATP analogs are designed so that the fluorescence of the attached dye is quenched by the adenine (B156593) nucleobase. When an enzyme cleaves the phosphate chain, the fluorophore is released, leading to a significant increase in fluorescence intensity nih.gov. This provides a direct, real-time readout of enzymatic ATP cleavage nih.gov.

Fluorescence Resonance Energy Transfer (FRET): FRET-based sensors can be constructed to monitor binding events. For instance, a fluorescent ATP analog can be used to measure binding to a protein that has been labeled with a complementary FRET partner dye nih.gov.

Fluorescence Lifetime Monitoring: The fluorescence lifetime of a dye is a sensitive reporter of its environment and is independent of probe concentration nih.gov. ATP analogs with terminally attached fluorophores can exhibit changes in their fluorescence lifetime upon binding to an enzyme or upon cleavage of the phosphate group, a phenomenon that can be harnessed to monitor enzymatic ATP turnover nih.gov. These techniques have been successfully used to study the kinetics of various ATPases on fast timescales stackexchange.com.

Development of Enzyme Activity Modulators and Probes

ATP analogs are widely used not only to study enzymes but also to modulate their activity, often acting as inhibitors. 2-FB-ATP, specifically N6-(2-fluorobenzoyl)adenosine 5'-triphosphate, has been demonstrated to be an effective enzyme modulator, acting as an irreversible inhibitor of certain enzymes nih.gov.

This compound has been synthesized and characterized as an ATP site-directed reagent that inactivates adenylate kinases from various species, including rabbit, pig, and carp muscle nih.gov. The inactivation follows pseudo-first-order kinetics, indicating that a covalent modification is occurring after an initial binding step nih.gov. The fact that ATP provides protection against this inactivation strongly suggests that the modification takes place at the enzyme's active site nih.gov. Such irreversible inhibitors are valuable as probes to label the active site for structural studies or to permanently block the activity of a specific enzyme pool within a cell.

The efficacy of N6-(2-fluorobenzoyl)adenosine 5'-triphosphate as a modulator varies between enzymes and species, highlighting its utility in comparative enzymology. For example, while it is a substrate for yeast hexokinase, it does not inactivate this enzyme or rabbit pyruvate kinase nih.gov. However, it effectively inactivates multiple adenylate kinases nih.gov.

Below are research findings on the interaction of N6-(2-fluorobenzoyl)adenosine 5'-triphosphate with adenylate kinases.

Dissociation Constants (Ki) of N6-(2-fluorobenzoyl)adenosine 5'-triphosphate for Various Adenylate Kinases nih.gov
Enzyme SourceDissociation Constant (Ki) in µM
Rabbit Muscle Adenylate Kinase500
Pig Muscle Adenylate Kinase700
Carp Muscle Adenylate Kinase845
Inactivation of Adenylate Kinases by N6-(p-fluorobenzoyl)adenosine 5'-triphosphate (a related isomer) at 0°C nih.gov
Enzyme SourceInhibitor Concentration (µM)Inactivation Half-Life (t½) in minutes
Rabbit Muscle Adenylate Kinase50210
Carp Muscle Adenylate Kinase100130

These data illustrate how kinetic analysis with such probes provides quantitative insights into enzyme-inhibitor interactions, revealing differences in the active site architecture across homologous enzymes.

Comparative Biochemical Analysis and Structure Activity Relationship Sar Studies

Comparative Analysis with Native Adenosine (B11128) 5'-triphosphate and Other Nucleotide Analogues

The modification of native Adenosine 5'-triphosphate (ATP) by introducing bulky or electronically distinct substituents dramatically alters its interaction with enzymes and receptors. A prime example is 2′(3′)-O-(4-Benzoylbenzoyl)ATP (BzATP), which serves as a prototypic agonist for the P2X7 purinergic receptor. rndsystems.comsigmaaldrich.com Compared to native ATP, BzATP exhibits a significantly greater potency at several P2X receptor subtypes. rndsystems.com For instance, BzATP is reported to be 5 to 10 times more potent than ATP at P2X7 receptors. rndsystems.comtocris.com This enhanced activity is species-dependent, with EC50 values for P2X7 receptors being 3.6 µM for rats, 7 µM for humans, and 285 µM for mice. rndsystems.comtocris.com

Modifications at other positions of the ATP molecule also yield analogues with distinct activity profiles. For example, substitutions at the C2 position of the adenine (B156593) ring or alterations to the β-phosphorus of the triphosphate chain are crucial for enhancing the insulin (B600854) secretory activity of ATP analogues. nih.gov In contrast, bulky substitutions at the 2' and 3' positions on the ribose can lead to a decrease in activity, as seen with trinitrophenyl-ATP (TNP-ATP), which was found to be inactive in stimulating insulin secretion. nih.gov The analogue 2'-deoxy-ATP, however, showed activity similar to native ATP in this system, indicating that the 2'-hydroxyl group is not essential for this particular function. nih.gov

The table below provides a comparative overview of the potency of ATP and BzATP at various P2X receptor subtypes.

Deconvolution of Specific Contributions from Fluoro and Benzoyl Substituents to Biological Activity

The Benzoyl Substituent: The large, hydrophobic benzoylbenzoyl group attached to the ribose moiety in BzATP is a key determinant of its high affinity and specific activity, particularly at the P2X7 receptor. This bulky group is thought to interact with specific amino acid residues in the receptor's binding pocket that are distinct from the primary ATP binding site, contributing to its enhanced potency. rndsystems.com The differential sensitivity of various species' P2X7 receptors to BzATP versus ATP underscores the importance of these specific interactions. nih.gov Furthermore, the benzoylbenzoyl moiety contains a photoreactive carbonyl group, which allows BzATP to function as a photoaffinity label. rndsystems.comtocris.com This property has been exploited to identify and explore the nucleotide-binding sites of enzymes like mitochondrial F1-ATPase. rndsystems.comtocris.com

The Fluoro Substituent: While data on a 2-fluoro substituted benzoyl ring on ATP is scarce, the effects of fluorine substitution on nucleotides are well-documented. Fluorine is a small, highly electronegative atom that can significantly alter the electronic properties of a molecule without adding much steric bulk. Introducing fluorine can lower the pKa values of neighboring phosphate (B84403) groups, which can affect interactions with metal cofactors and the enzyme's active site. nih.gov For example, the synthesis of deoxynucleotide analogues with bis-(difluoromethylene)triphosphoric acid moieties resulted in nonhydrolyzable molecules that serve as effective mimics of natural deoxynucleoside triphosphates. nih.gov In other cases, fluorination of the sugar ring, as in 2'-deoxy-2'-fluorouridine-5'-triphosphate, can create substrates that are accepted by enzymes like E. coli RNA polymerase, albeit with different efficiencies compared to the natural substrate. The presence of a fluoro-substituent on the benzoyl ring would likely alter its electron distribution and potential for hydrogen bonding, thereby modifying its interaction with the target protein. Studies on fluorinated benzenesulfonic ester derivatives have shown varied inhibitory effects against enzymes like α-glucosidase and α-amylase, highlighting the nuanced impact of fluorination on biological activity. nih.gov

The table below summarizes the general contributions of these substituents to the properties of nucleotide analogues.

Insights into Substrate Promiscuity and Enzyme Adaptability

The ability of enzymes and receptors to bind and be activated by structurally diverse ATP analogues like BzATP provides valuable insights into their substrate promiscuity and structural adaptability. The P2X7 receptor, for example, not only binds native ATP but also accommodates the much larger BzATP molecule, which then acts as a more potent agonist. rndsystems.comtocris.com This suggests that the ATP binding pocket of the P2X7 receptor is either highly flexible or possesses auxiliary binding sites that can interact favorably with the benzoylbenzoyl moiety. The species-specific differences in BzATP potency further highlight how subtle variations in the receptor's amino acid sequence can alter this adaptability. nih.gov

In some cases, the interaction of an analogue can be complex. For instance, the effects of BzATP in certain experimental models of Huntington's disease were found to be mediated not by P2X7 receptors, but by presynaptic A1 adenosine receptors following the hydrolysis of BzATP to its corresponding adenosine analogue. nih.gov This demonstrates that the metabolic fate of an analogue can lead to interactions with entirely different target systems, a crucial consideration in biochemical studies.

Enzyme adaptability is also evident in how polymerases can utilize modified nucleotides. For example, 2'-deoxy-lin-benzoadenosine 5'-triphosphate, an analogue with an extended aromatic system, was shown to be a poor substrate for E. coli DNA polymerase I, causing chain termination. nih.gov This indicates that while the enzyme can recognize and bind the analogue, the modification prevents its efficient incorporation into a growing DNA strand, effectively turning a substrate into an inhibitor. The study of how enzymes interact with such modified substrates provides a powerful tool for probing the structural and mechanistic constraints of their active sites.

Emerging Research Frontiers and Future Perspectives for 2 Fluorobenzoyladenosine 5 Triphosphate

Design of Next-Generation Mechanistic Probes with Enhanced Specificity

The design of highly specific mechanistic probes is crucial for dissecting the intricate workings of ATP-dependent enzymes. The incorporation of a 2-fluorobenzoyl group into the ATP molecule offers several advantages for creating next-generation probes with enhanced specificity.

The fluorine atom provides a unique spectroscopic handle. Its nuclear magnetic resonance (NMR) signal is highly sensitive to the local electronic environment, making it an exceptional reporter for conformational changes in an enzyme's active site upon binding of the nucleotide analog. This allows for detailed studies of enzyme-substrate interactions and the dynamics of catalysis.

Furthermore, the benzoyl group can be functionalized to introduce photoreactive or cross-linking moieties. This would enable the creation of photoaffinity labels that can be used to covalently modify and identify ATP-binding proteins within complex biological mixtures. The specificity of these probes could be further enhanced by systematically altering the substitution pattern on the benzoyl ring, allowing for the fine-tuning of binding affinity and reactivity towards specific enzyme targets.

Probe Design StrategyRationalePotential Application
Site-specific fluorination The 19F atom serves as a sensitive NMR reporter.Monitoring conformational changes in enzyme active sites.
Introduction of photoreactive groups Covalent modification of ATP-binding proteins upon UV irradiation.Identification and mapping of ATP-binding sites.
Systematic modification of the benzoyl ring Fine-tuning of binding affinity and selectivity.Development of probes for specific subfamilies of ATPases.

Innovations in Biophysical Characterization Techniques

A thorough understanding of the biophysical properties of 2-FBz-ATP and its interactions with target proteins is essential for its effective use as a molecular probe. Several innovative biophysical techniques are well-suited for its characterization.

Isothermal Titration Calorimetry (ITC) can be employed to directly measure the thermodynamic parameters of 2-FBz-ATP binding to a target protein. This provides valuable information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering insights into the driving forces behind molecular recognition.

Surface Plasmon Resonance (SPR) offers a real-time, label-free method to study the kinetics of binding and dissociation. By immobilizing the target protein on a sensor chip, the association (kon) and dissociation (koff) rates of 2-FBz-ATP can be determined, providing a detailed picture of the binding dynamics.

Advanced NMR Spectroscopy , particularly 19F NMR, is a powerful tool for studying the structural and dynamic aspects of 2-FBz-ATP-protein complexes. Changes in the 19F chemical shift and relaxation rates upon binding can reveal details about the local environment of the fluorobenzoyl group within the active site.

Biophysical TechniqueInformation GainedSignificance
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS)Understanding the thermodynamics of molecular recognition.
Surface Plasmon Resonance (SPR)Association (kon) and dissociation (koff) ratesCharacterizing the kinetics of the binding interaction.
19F Nuclear Magnetic Resonance (NMR)Structural and dynamic information about the probe in the active siteElucidating the precise binding mode and conformational changes.

Elucidation of Unexplored Biological Roles and Implications in Molecular Systems

The application of 2-FBz-ATP as a mechanistic probe has the potential to shed light on a wide range of unexplored biological roles of ATP-dependent processes. By targeting specific enzymes or enzyme families, this analog could help to unravel their functions in complex cellular pathways.

For instance, in the field of signal transduction, 2-FBz-ATP could be used to investigate the regulation of protein kinases, a large family of enzymes that play critical roles in cell growth, differentiation, and metabolism. By designing specific 2-FBz-ATP analogs, it may be possible to selectively inhibit or modulate the activity of individual kinases, thereby dissecting their specific roles in signaling cascades.

In the study of DNA and RNA polymerases, fluorinated nucleotide analogs can serve as powerful tools to probe the mechanisms of nucleic acid synthesis. 2-FBz-ATP could be used to study the active site dynamics and conformational changes that occur during the catalytic cycle of these essential enzymes.

The potential applications of 2-FBz-ATP extend to numerous other areas of molecular and cellular biology, including the study of motor proteins, ion channels, and metabolic enzymes. The development and application of this and other novel nucleotide analogs will undoubtedly continue to drive new discoveries and deepen our understanding of the fundamental processes of life.

Q & A

Q. What analytical techniques are suitable for purity assessment and structural validation?

  • HPLC/UV : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 5.5) and methanol. Monitor absorbance at 260 nm (adenine moiety) and 267 nm (fluorobenzoyl group) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode confirms the molecular ion peak (expected m/z ~700–720 for the sodium adduct) .
  • NMR : ¹H and ³¹P NMR verify the benzoyl group’s incorporation and triphosphate integrity. For ³¹P NMR, expect three distinct peaks for α-, β-, and γ-phosphates (δ: -10 to -12 ppm for α, -21 to -23 ppm for β, and -5 to -7 ppm for γ) .

Advanced Research Questions

Q. How can this compound be used to probe ATP-dependent enzyme mechanisms?

  • The fluorobenzoyl group introduces steric and electronic perturbations, making it a competitive inhibitor or slow substrate for ATP-dependent kinases or ligases. For example:
  • Kinase assays : Measure inhibition kinetics (Ki) using radiometric assays (³²P-ATP) or fluorescence-based ADP-Glo™. Compare activity with native ATP to assess steric effects of the benzoyl group .
  • Cryo-EM studies : Use the compound to trap enzyme-substrate complexes (e.g., dynamin GTPases) in defined conformational states, enabling structural resolution of catalytic intermediates .

Q. What strategies resolve contradictions in activity data when using this compound in cellular assays?

  • Contamination control : Verify purity via HPLC to rule out degradation products (e.g., diphosphate forms) that may act as off-target inhibitors .
  • Cell permeability : Use electroporation or liposomal delivery to bypass poor membrane permeability, as the triphosphate group limits passive diffusion .
  • Metabolic interference : Perform RNA-seq or metabolomics to identify compensatory pathways (e.g., OXPHOS upregulation) that mask the compound’s effects .

Q. How does the fluorobenzoyl moiety influence binding to purinergic receptors compared to native ATP?

  • The 2-fluorine atom enhances electronegativity, altering hydrogen-bonding interactions with P2X or P2Y receptors. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Compare with ATP and non-fluorinated analogs (e.g., benzoyl-ATP) to isolate electronic vs. steric effects .

Q. Can this compound serve as a substrate for DNA/RNA polymerases?

  • Primer extension assays : Test incorporation efficiency using Taq polymerase or reverse transcriptase. The benzoyl group likely sterically hinders incorporation, but fluorination may enhance base-stacking in specific contexts (e.g., A-T-rich templates). Monitor via PAGE or fluorescently labeled primers .

Methodological Reference Table

TechniqueApplicationKey ParametersEvidence Source
HPLC/UVPurity analysisColumn: C18; Mobile phase: 20 mM NH₄OAc (pH 5.5)/MeOH (95:5); Flow rate: 1 mL/min
ESI-MSMolecular validationNegative mode; m/z range: 700–720 (sodium adduct)
³¹P NMRTriphosphate integrityδ: -10 to -12 ppm (α-P), -21 to -23 ppm (β-P), -5 to -7 ppm (γ-P)
SPRReceptor bindingChip: NTA for His-tagged receptors; Running buffer: HBS-EP (pH 7.4)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.